molecular formula C20H20FN3O3 B3004200 1-(2-Fluorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione CAS No. 342615-49-0

1-(2-Fluorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione

Cat. No. B3004200
CAS RN: 342615-49-0
M. Wt: 369.396
InChI Key: SGINEEJHULURCX-UHFFFAOYSA-N
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Description

The compound "1-(2-Fluorophenyl)-3-((4-morpholinophenyl)amino)pyrrolidine-2,5-dione" is a derivative of pyrrolidine-2,5-dione, which is a heterocyclic compound featuring a pyrrole ring fused with a succinimide moiety. The presence of fluorophenyl and morpholinophenyl groups suggests potential for interesting chemical properties and biological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into the behavior of structurally related compounds.

Synthesis Analysis

The synthesis of related pyrrolidine-2,5-dione derivatives involves the condensation of various aromatic amines with succinimide. For instance, a mannich base derivative was synthesized through the direct condensation of morpholine, succinimide, and benzaldehyde . This suggests that the synthesis of the compound may also involve a similar condensation reaction, possibly using 2-fluorophenylamine and a morpholinophenyl derivative as starting materials.

Molecular Structure Analysis

The molecular structure of pyrrolidine-2,5-dione derivatives is characterized by the presence of a six-membered heterocyclic ring, which in the case of the mannich base derivative adopts a chair conformation . The crystal structure of such compounds is often stabilized by weak intermolecular interactions, which could also be expected for the compound , potentially influencing its chemical reactivity and physical properties.

Chemical Reactions Analysis

Pyrrolidine-2,5-dione derivatives exhibit interesting reactivity, such as the deprotonation signaled by a color change in the presence of fluoride ions for nitrophenyl derivatives . This indicates that the compound may also participate in anion binding or other reactions that lead to significant changes in its optical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine-2,5-dione derivatives can be quite diverse. For example, copolymers containing a fluorophenyl pyrrole unit exhibit electrochromic properties, changing colors upon oxidation and reduction . This suggests that the compound may also display electrochromic behavior or other electronic properties, which could be useful in materials science applications. Additionally, polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units are highly luminescent and exhibit strong fluorescence , hinting at the potential for the compound to be used in optoelectronic devices or as a fluorescent probe.

properties

IUPAC Name

1-(2-fluorophenyl)-3-(4-morpholin-4-ylanilino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20FN3O3/c21-16-3-1-2-4-18(16)24-19(25)13-17(20(24)26)22-14-5-7-15(8-6-14)23-9-11-27-12-10-23/h1-8,17,22H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGINEEJHULURCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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